
1-(Thiophen-3-yl)butan-1-amine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-(Thiophen-3-yl)butan-1-amine hydrochloride consists of a butan-1-amine chain attached to a thiophene ring. The exact structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research has demonstrated the use of related thiophene compounds in synthesizing complex molecules, indicating the versatility of thiophene derivatives in organic synthesis. For example, the acylation of thiophene with trichloro-3-butenoyl chloride led to derivatives that further react with amines, showcasing the compound's role in creating structurally diverse chemical libraries. This process is critical for generating new compounds with potential applications in drug development and materials science (Potkin, Petkevich, & Kurman, 2010).
Electrochromic Devices
The development of electrochromic devices using thiophene derivatives signifies an important application in smart materials. A study highlighted the synthesis of a polymer precursor that, when copolymerized, resulted in materials capable of displaying multiple colors, thus enhancing the functionality of electrochromic devices. This application is pivotal for the development of smart windows, displays, and energy-efficient coatings (Yagmur, Ak, & Bayrakçeken, 2013).
Medicinal Chemistry
In medicinal chemistry, thiophene derivatives have been explored for their pharmacological activities. For instance, novel Mannich base derivatives of thiophene have been synthesized and evaluated for their anti-diabetic and anti-inflammatory activities, indicating the potential of thiophene compounds in therapeutic applications (Gopi & Dhanaraju, 2018).
Material Science
The use of thiophene-based compounds in material science, particularly in constructing electrochromic devices and conducting polymers, showcases their significance in fabricating materials with desired electrical and optical properties. These applications are crucial for advancing technologies in electronics and energy storage (Mo, Zhou, Ma, & Xu, 2015).
Safety And Hazards
The safety information available indicates that the compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if skin irritation or rash occurs (P333+P313) .
Eigenschaften
IUPAC Name |
1-thiophen-3-ylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-2-3-8(9)7-4-5-10-6-7;/h4-6,8H,2-3,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUSHMRWCRISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CSC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-yl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)
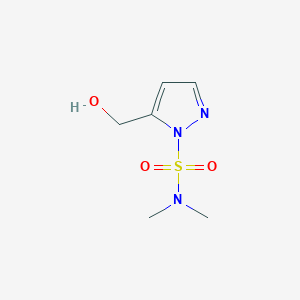

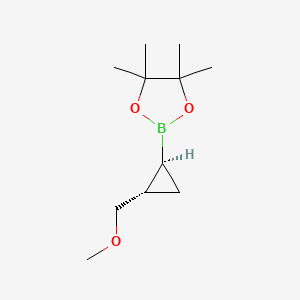

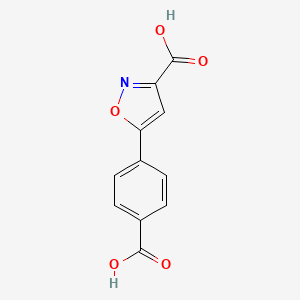
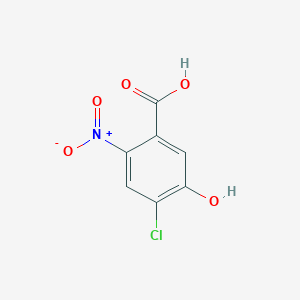

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)
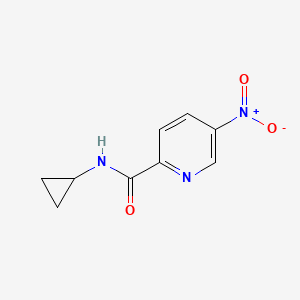
![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B1457915.png)
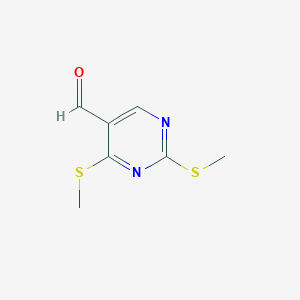
![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1457920.png)
